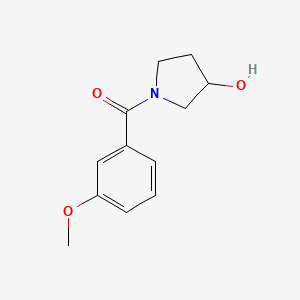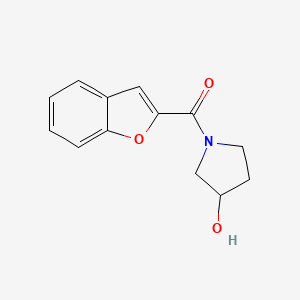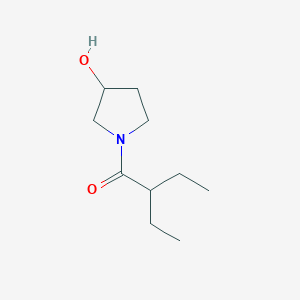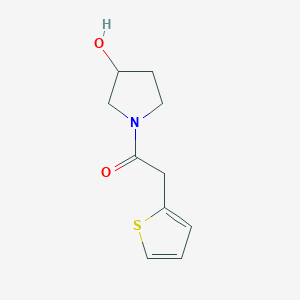
1-(2,4-Dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
説明
1-(2,4-Dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also referred to as 1-Methyl-2-Pyrrolidin-3-yl-1-phenyl-2-methyl-ethan-1-one, is a synthetic compound that has been studied for its potential applications in various areas of scientific research. This compound is a derivative of pyrrolidin-3-yl-1-phenyl-2-methyl-ethan-1-one, which is a derivative of the pyrrolidin-3-yl-1-phenyl-2-methyl-ethan-1-one family. 1-Methyl-2-Pyrrolidin-3-yl-1-phenyl-2-methyl-ethan-1-one has been studied for its potential applications in drug delivery, biocatalysis, and cancer therapy.
科学的研究の応用
Molecular Structure and Hydrogen Bonding
Studies have determined the molecular structures of compounds with similarities to 1-(2,4-Dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, revealing insights into their hydrogen bonding and dimeric pair formations. For instance, research on N-Aryl-Substituted 3-hydroxypyridin-4-ones has shown that these compounds exhibit mutually hydrogen-bonded dimeric pairs, with variations in the symmetry relationships between the molecules of the dimers (Burgess et al., 1998).
Heterocyclic Rearrangements and Synthesis
Research on the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles highlights the chemical transformations that similar compounds can undergo. These studies provide a basis for understanding the potential reactivity and application in synthesizing novel organic compounds, demonstrating the formation of complex molecules such as 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone (Potkin et al., 2012).
Electrochemical Oxidation
Investigations into the electrochemical oxidation of related compounds, such as 1-phenylpyrazolidin-3-ones, have shed light on nucleophilic attack mechanisms and the characterization of products formed through electrochemical means. This research can inform the development of novel electrochemical synthesis methods for similar compounds (Bellamy et al., 1983).
Luminescence Sensing
Studies on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have revealed their potential in luminescence sensing of benzaldehyde. This suggests that compounds with structural similarities could be developed as fluorescent sensors for specific chemical detection (Shi et al., 2015).
Phase Equilibria Studies
Research on phase equilibria for mixtures involving N-methylpyrrolidin-2-one and dimethylphenols provides insights into the solid and liquid phase behavior of these compounds. Understanding these phase equilibria is crucial for the development of purification and crystallization processes in the chemical industry (Bugajewski & Bylicki, 1991).
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)7-10)14(17)9-15-6-5-12(16)8-15/h3-4,7,12,16H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIULOSMOZYEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2CCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile](/img/structure/B1468523.png)
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468525.png)





![1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468538.png)


